molecular formula C7H10N2O3 B2443109 1-(2-Methylpropyl)imidazolidine-2,4,5-trione CAS No. 93617-51-7

1-(2-Methylpropyl)imidazolidine-2,4,5-trione

Cat. No.: B2443109
CAS No.: 93617-51-7
M. Wt: 170.168
InChI Key: IPVNATUOTSZSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1-(2-methylpropyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVNATUOTSZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

1-(2-Methylpropyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent groups and the resulting chemical and biological properties .

Biological Activity

1-(2-Methylpropyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₂O₃ and features an imidazolidine core with a trione functional group. Its structure allows for various chemical interactions, which are critical for its biological activity.

The compound primarily functions as an enzyme inhibitor , particularly targeting soluble epoxide hydrolase (sEH). The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and catalytic activity. Molecular docking studies have indicated that the trione moiety forms new bonds with sEH, enhancing its inhibitory potency compared to other compounds .

Biological Activities

This compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit sEH with varying potencies. For instance, some derivatives exhibited IC₅₀ values ranging from 0.4 nM to 8.4 μM .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Potency of this compound Derivatives

CompoundIC₅₀ (μM)Solubility (mg/mL)Notes
This compound8.4HighLess potent than corresponding ureas
1c0.4ModerateComparable potency to urea derivatives
1k8.4LowLeast active among tested compounds

Table 2: Comparison of Biological Activities

Activity TypeCompoundActivity Level
Acetylcholinesterase InhibitionThis compoundHigh
AntimicrobialVarious strainsModerate to High
NeuroprotectiveIn vitro studiesPromising

Case Studies

  • Enzyme Inhibition Study : A series of experiments evaluated the inhibitory effects of various imidazolidine derivatives on sEH. The study found that while most derivatives were less potent than traditional urea-based inhibitors, they offered improved solubility which is crucial for formulation in therapeutic applications .
  • Neuroprotective Effects : Research on cholinesterase inhibitors highlighted that certain derivatives of imidazolidine-2,4,5-triones demonstrated superior inhibition compared to standard drugs like rivastigmine. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Methylpropyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like imidazolidine derivatives and alkyl halides. Computational methods, such as Density Functional Theory (DFT), are critical for optimizing reaction pathways and predicting intermediate stability . Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied and monitored using thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., NMR) to track intermediate formation . Quantum chemical calculations can narrow down optimal parameters, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?

  • Methodological Answer : X-ray crystallography provides definitive bond-length and angle data for the imidazolidine core, particularly for resolving stereochemical ambiguities . Complementary techniques include:

  • FT-IR : To confirm carbonyl (C=O) and amine (N-H) functional groups.
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra for verifying substituent positions (e.g., 2-methylpropyl group).
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yield data under varying conditions?

  • Methodological Answer : Discrepancies in yields often arise from unaccounted side reactions or solvent effects. Quantum mechanical reaction path searches (e.g., using Gaussian or ORCA software) model energy barriers for competing pathways, identifying dominant mechanisms . For example, solvent polarity can be simulated via implicit solvation models (e.g., PCM) to predict solvolysis side reactions. Experimental validation through kinetic studies (e.g., Arrhenius plots) can reconcile computational predictions with empirical data .

Q. What strategies are recommended for designing imidazolidine-based derivatives with enhanced reactivity or biological activity?

  • Methodological Answer : Substituent effects can be systematically explored using:

  • Structure-Activity Relationship (SAR) Studies : Replace the 2-methylpropyl group with electron-withdrawing/donating groups (e.g., trifluoromethyl, hydroxyl) to modulate electrophilicity.
  • Molecular Docking : Screen derivatives against enzyme targets (e.g., kinases) to prioritize candidates for synthesis .
  • Hammett Plots : Quantify electronic effects of substituents on reaction rates .

Q. How can process control and reactor design improve scalability for imidazolidine trione synthesis?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility by maintaining precise temperature and mixing conditions, minimizing exothermic runaway reactions. Key considerations include:

  • Residence Time Distribution (RTD) Analysis : To optimize flow rates and prevent byproduct formation.
  • In-Line Analytics : UV-Vis or Raman spectroscopy for real-time monitoring of intermediate concentrations .
  • Scale-Up Simulations : Computational fluid dynamics (CFD) to predict heat/mass transfer limitations .

Data Analysis and Optimization

Q. What statistical approaches are effective for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Meta-analysis frameworks (e.g., random-effects models) account for variability in assay conditions (e.g., cell lines, solvent carriers). Principal Component Analysis (PCA) can identify confounding variables (e.g., pH, incubation time) contributing to discrepancies . For enzyme inhibition studies, use Michaelis-Menten kinetics to standardize IC50_{50} values across datasets .

Q. How do solvent and catalyst selection influence the stereochemical outcomes of imidazolidine trione reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring specific stereoisomers. Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity—screen using combinatorial libraries and circular dichroism (CD) for optical activity validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.